alpha-Muricholic Acid-d5

Description

Overview of Bile Acid Classes and Metabolic Functions in Mammalian Systems

Bile acids are steroid acids synthesized from cholesterol in the liver. wikipedia.orgmetwarebio.commdpi.com They are broadly classified into two main categories: primary and secondary bile acids.

Primary bile acids are synthesized directly in the liver. wikipedia.orgelsevier.es In humans, the principal primary bile acids are cholic acid and chenodeoxycholic acid. elsevier.esnih.gov In rodents, the primary bile acid pool also includes α-muricholic acid and β-muricholic acid. wikipedia.orgnih.gov

Secondary bile acids are formed in the colon through the metabolic action of gut microbiota on primary bile acids. wikipedia.orgelsevier.es Deoxycholic acid and lithocholic acid are major secondary bile acids in humans. wikipedia.org

Bile acids are crucial for several metabolic functions:

Digestion and Absorption: They facilitate the digestion and absorption of dietary fats and fat-soluble vitamins by acting as emulsifying agents. metwarebio.comnih.gov

Cholesterol Homeostasis: The synthesis of bile acids is a major pathway for cholesterol catabolism, thus playing a vital role in maintaining cholesterol balance. metwarebio.comnovapublishers.com

Signaling Molecules: Bile acids act as signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and cell surface receptors like TGR5. metwarebio.comnovapublishers.com This activation regulates a wide array of metabolic processes, including glucose metabolism, lipid metabolism, and energy homeostasis. metwarebio.comnovapublishers.com

The composition of the bile acid pool can significantly influence metabolic health. For instance, imbalances between primary and secondary bile acids have been associated with various health issues, including liver disease and inflammatory conditions. metwarebio.com

Rationale for Deuterium (B1214612) Labeling in Bile Acid Research

The use of deuterium-labeled compounds, such as alpha-muricholic acid-d5, is a cornerstone of modern bioanalytical research, particularly in studies employing mass spectrometry. clearsynth.comscioninstruments.com Deuterium is a stable, non-radioactive isotope of hydrogen. clearsynth.com Its incorporation into a molecule like α-muricholic acid creates a compound that is chemically almost identical to the natural form but has a higher mass. scioninstruments.com This mass difference is the key to its utility in research.

Key advantages of using deuterated standards include:

Accurate Quantification: In techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards co-elute with the non-labeled analyte. aptochem.com Because they behave nearly identically during sample preparation, chromatography, and ionization, any variations or losses that occur will affect both the standard and the analyte equally. scioninstruments.comaptochem.com This allows for highly accurate and precise quantification of the target compound in complex biological matrices. clearsynth.comtexilajournal.com

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com Deuterated internal standards help to compensate for these effects, leading to more reliable and reproducible results. clearsynth.comtexilajournal.com

Method Validation: These standards are essential for validating the robustness and reliability of analytical methods. clearsynth.com

The development of sensitive analytical methods, such as gas chromatography-mass spectrometry, has been crucial for utilizing stable isotope-labeled bile acids in clinical and metabolic research. lookchem.com

Historical Context of Muricholic Acid Discovery and Early Research Applications

The study of bile acids has a long history, with the first isolation of cholic acid occurring in 1848. nih.gov The discovery of muricholic acids is more recent and is linked to research on the specific bile acid composition of rodents. These bile acids derive their name from the murine species in which they are abundant. wikipedia.org

Early research identified that rats possess 3,6,7-trihydroxy bile acids, which were later characterized as α-, β-, and ω-muricholic acids. nih.gov Subsequent work by researchers like William Elliott involved the synthesis and characterization of numerous bile acids, contributing significantly to the understanding of their chemical and chromatographic properties. nih.gov

Initial studies distinguished between primary bile acids, which are synthesized in the liver, and secondary bile acids, which are products of intestinal bacteria. nih.gov It was established that chenodeoxycholic acid is a precursor for the formation of muricholic acids in mice. nih.gov More specifically, the enzyme Cyp2c70 is responsible for the 6-hydroxylation reactions that produce α-muricholic acid from chenodeoxycholic acid. wikipedia.org

Research has also revealed the significant role of the gut microbiota in shaping the bile acid profile. nih.gov For example, tauro-conjugated β- and α-muricholic acids have been identified as antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. nih.govvtt.fi This finding highlights the intricate interplay between the host, its gut microbes, and bile acid metabolism.

Table of Chemical Compounds

| Compound Name |

| alpha-Muricholic Acid |

| This compound |

| beta-Muricholic Acid |

| Cholic Acid |

| Chenodeoxycholic Acid |

| Deoxycholic Acid |

| Glycine (B1666218) |

| Lithocholic Acid |

| Taurine (B1682933) |

| omega-Muricholic Acid |

Detailed Research Findings

| Finding | Description | Supporting Evidence |

|---|---|---|

| FXR Antagonism | Tauro-conjugated alpha- and beta-muricholic acids act as antagonists to the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. This antagonism can influence the overall size and composition of the bile acid pool. | Studies in germ-free mice have shown that these animals have an enlarged pool of bile acids rich in muricholic acids, and that tauro-β-muricholic acid and tauro-α-muricholic acid can antagonize the effects of FXR agonists. nih.govnih.govvtt.fi |

| Role in Gut Microbiota Interaction | The gut microbiota plays a crucial role in metabolizing primary bile acids into secondary bile acids. The presence and activity of specific gut bacteria can significantly alter the levels of muricholic acids. | Conventional mice with a normal microbiome have different muricholic acid profiles, including the presence of ω-muricholic acid, compared to germ-free mice. wikipedia.org The gut microbiota can reduce the levels of tauro-β-muricholic acid, thereby alleviating FXR inhibition. nih.gov |

| Impact on Metabolic Health | Muricholic acids have been shown to influence metabolic parameters. Mice with higher levels of muricholic acids exhibit resistance to diet-induced weight gain, steatosis (fatty liver), and impaired glucose metabolism. | Mice deficient in the enzyme Cyp8b1, which leads to an abundance of muricholic acids, are more resistant to the negative metabolic effects of a high-fat diet. plos.org |

| Inhibition of Clostridium difficile | Muricholic acids, including alpha-muricholic acid, have been found to inhibit the spore germination and growth of the pathogenic bacterium Clostridium difficile. | In vitro studies have demonstrated that α-muricholic acid, β-muricholic acid, and ω-muricholic acid can inhibit key processes in the lifecycle of C. difficile, suggesting a potential protective role in the host. plos.org |

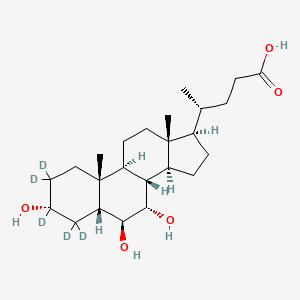

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2,14D |

InChI Key |

DKPMWHFRUGMUKF-DPNNYSDMSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization for Isotopic Labeling Applications

Deuterium (B1214612) Incorporation Methods for Alpha-Muricholic Acid-d5 Synthesis

The synthesis of this compound involves the controlled introduction of five deuterium atoms into the alpha-muricholic acid molecule. General methods for deuterium incorporation into organic molecules often utilize deuterium sources like deuterium gas (D₂) or heavy water (D₂O) in conjunction with a catalyst. researchgate.netmdpi.com For complex molecules like bile acids, multi-step synthetic pathways are required to ensure the deuterium atoms are placed in chemically stable positions. nih.gov

The commercially available standard of this compound is specifically labeled at positions 2, 2, 3, 4, and 4 on the steroid nucleus. isotope.comotsuka.co.jpsigmaaldrich.com This indicates the use of highly regiospecific deuteration techniques. Such methods are designed to target specific C-H bonds on the molecule for hydrogen-deuterium exchange, ensuring that the label is not lost during analytical procedures. The synthesis is controlled to produce the precise (3α,5β,6β,7α)-3,6,7-Trihydroxycholan-24-oic-2,2,3,4,4-d5 acid structure. simsonpharma.com This level of specificity is crucial for creating a reliable internal standard where the label's location and mass shift are precisely known.

The utility of this compound as an internal standard is fundamentally dependent on its purity, which is assessed in two distinct categories: isotopic purity and chemical purity. avantiresearch.com High purity ensures accuracy and reliability in quantitative analyses. avantiresearch.comscience.govalfa-chemistry.com

Isotopic Purity : This metric refers to the percentage of molecules that are correctly labeled with the desired number of deuterium atoms. For this compound, a high isotopic purity (typically ≥99 atom % D) is required. sigmaaldrich.com This minimizes the presence of incompletely labeled species (d1, d2, d3, d4) and unlabeled (d0) compound, which could cause isobaric interference and compromise the accuracy of the quantification by artificially inflating the signal of the native analyte. avantiresearch.com

Chemical Purity : This refers to the absence of other chemical compounds, such as starting materials, reagents, or byproducts from the synthesis. High chemical purity (typically ≥98%) is necessary to ensure that the standard solution's concentration is accurately known and that no other compounds interfere with the analysis. isotope.comsigmaaldrich.com

The table below summarizes typical purity specifications for commercially available this compound.

| Purity Type | Specification | Significance |

| Isotopic Purity | ≥99 atom % D | Minimizes interference from incompletely labeled molecules, ensuring accurate quantification. avantiresearch.comsigmaaldrich.com |

| Chemical Purity | ≥98% | Ensures the standard's concentration is accurate and prevents interference from contaminants. isotope.comsigmaaldrich.com |

Spectroscopic and Chromatographic Characterization of this compound

To confirm the successful synthesis and verify the purity of this compound, a combination of spectroscopic and chromatographic techniques is employed. These methods are essential for the validation of the compound as an analytical standard. caymanchem.combioscience.co.uk

Mass spectrometry (MS) is the definitive technique for confirming the incorporation of deuterium atoms. sigmaaldrich.com The analysis of this compound by MS verifies the expected increase in molecular weight compared to its unlabeled counterpart. otsuka.co.jp Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for analyzing bile acids. nih.govnih.govnih.gov Analyses are often performed using electrospray ionization (ESI) in negative-ion mode with multiple reaction monitoring (MRM) for high sensitivity and specificity. nih.govnih.gov

The successful synthesis of this compound is confirmed by the observation of a mass shift of +5 atomic mass units. sigmaaldrich.com

The table below details the molecular properties of both the unlabeled and deuterated forms of alpha-muricholic acid.

| Compound | Chemical Formula | Molecular Weight |

| alpha-Muricholic Acid | C₂₄H₄₀O₅ | 408.57 g/mol |

| This compound | C₂₄H₃₅D₅O₅ | 413.60 g/mol |

Chromatographic methods are essential for assessing the chemical purity of this compound, ensuring it is free from other bile acid isomers or synthetic impurities. otsuka.co.jpnih.gov High-performance liquid chromatography (HPLC) is a standard technique used for this purpose. nih.gov

For bile acid analysis, reverse-phase chromatography, often using a C18 column, provides effective separation of different bile acid species. nih.govnih.gov The purity of the this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. A high percentage (e.g., ≥98%) indicates a chemically pure standard suitable for quantitative applications. isotope.comsigmaaldrich.com

Advanced Analytical Methodologies for Quantitative Profiling in Biological Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of bile acids due to its high sensitivity, selectivity, and specificity. researchgate.net This methodology allows for the direct detection and quantification of a wide array of bile acids, including free, taurine-conjugated, and glycine-conjugated forms, in various biological samples such as serum, plasma, and liver tissue. researchgate.netmdpi.com

Method Development for Murine Bile Acid Profiling using Alpha-Muricholic Acid-d5 as Internal Standard

In the realm of murine bile acid analysis, alpha-muricholic acid (α-MCA) is a key primary bile acid, alongside β-muricholic acid (β-MCA). mdpi.com The development of robust LC-MS/MS methods for the quantitative profiling of these and other bile acids in mouse models is fundamental to metabolic research. The use of stable isotope-labeled internal standards (SIL-ISs) is a critical component of these methods to ensure high data quality and accurate quantification. nih.gov this compound, as a deuterated analog of α-MCA, is an ideal internal standard for this purpose.

The process of method development typically involves the one-step protein precipitation for plasma and liver samples to extract bile acids. researchgate.net For the accurate quantification of a comprehensive panel of bile acids, a mixture of stable isotope-labeled internal standards is often employed. nih.gov While a method exclusively using this compound as the sole internal standard is not commonly detailed, its inclusion in a comprehensive SIL-IS mixture is a standard practice for the precise measurement of α-MCA and related isomers. For instance, a method for the quantification of 27 bile acid species in mice utilizes a set of 22 isotopically labeled standards to ensure accuracy. nih.gov The principle of using a deuterated standard like this compound is to mimic the extraction and ionization behavior of the endogenous analyte, thereby correcting for matrix effects and variations during sample preparation and analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled to Mass Spectrometry for High-Throughput Analysis

Ultra-high-performance liquid chromatography (UHPLC) has emerged as a significant advancement in the high-throughput analysis of bile acids. researchgate.netnih.govresearchgate.net By utilizing columns with smaller particle sizes, UHPLC systems can achieve faster separations and higher resolution compared to traditional HPLC. This is particularly advantageous for the analysis of complex biological samples containing numerous bile acid isomers. nih.gov

A robust and accurate method using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) allows for the quantification of a wide range of bile acids in various biological samples. researchgate.netnih.govresearchgate.net For murine bile acid profiling, a rapid separation of 27 bile acid species can be achieved in a run time as short as 6.5 minutes. nih.govnih.gov This high-throughput capability is essential for large-scale studies in fields like metabolomics and preclinical drug development. The use of a comprehensive mixture of stable isotope-labeled internal standards, which would include this compound for the accurate quantification of its non-labeled counterpart, is integral to these high-throughput methods. nih.gov

Evaluation of Analytical Precision, Accuracy, and Sensitivity in Research Matrices

The validation of any analytical method is crucial to ensure the reliability of the data. For LC-MS/MS methods quantifying bile acids, this involves a thorough evaluation of precision, accuracy, and sensitivity. nih.gov

Precision is typically assessed by determining the intra- and inter-day coefficients of variation (CV). For most bile acid species, a CV of less than 10% is considered acceptable. nih.govnih.gov

Accuracy is evaluated by comparing the measured concentration to a known concentration in spiked samples and is often expressed as the percentage of recovery. nih.gov

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high precision and accuracy, as it effectively corrects for variability in sample preparation and matrix effects. nih.govnih.gov However, the isotopic purity of the SIL-IS is a critical factor; insufficient purity can lead to interference with the analyte and compromise the limit of quantification. nih.govnih.gov

| Validation Parameter | Typical Acceptance Criteria | Role of this compound |

| Intra-day Precision (CV) | < 15% | As an internal standard, it corrects for variations within the same analytical run. |

| Inter-day Precision (CV) | < 15% | As an internal standard, it corrects for variations across different analytical runs. |

| Accuracy (% Recovery) | 85-115% | As an internal standard, it compensates for losses during sample preparation and matrix-induced signal suppression or enhancement. |

| Limit of Quantification (LOQ) | Dependent on analyte and matrix | A high-purity internal standard is crucial for achieving a low and reliable LOQ. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Analysis

While LC-MS/MS is a dominant technique, gas chromatography-mass spectrometry (GC-MS) also serves as a valuable tool for bile acid analysis, often employed when highly reliable separation of structurally similar compounds is required. shimadzu.com However, due to the low volatility of bile acids, a critical derivatization step is necessary to make them suitable for GC-MS analysis. shimadzu.com

Derivatization Strategies for GC-MS Compatibility

The polar functional groups (carboxyl and hydroxyl groups) of bile acids must be derivatized to increase their volatility and thermal stability for GC-MS analysis. nih.govsemanticscholar.org Common derivatization strategies involve a two-step process:

Esterification: The carboxyl group is typically converted to a methyl ester. shimadzu.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. shimadzu.com

A common procedure involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com Various silylating reagents can be used, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Microwave-assisted derivatization has also been explored to accelerate this process. researchgate.net

| Derivatization Step | Reagent Example | Target Functional Group |

| Methylation | TMS diazomethane | Carboxyl group (-COOH) |

| Trimethylsilylation | N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS) | Hydroxyl groups (-OH) |

Application of this compound in GC-MS Quantification

The quantification is achieved by preparing a calibration curve using the internal standard method. shimadzu.com The ratio of the peak area of the analyte (e.g., derivatized alpha-muricholic acid) to the peak area of the internal standard (e.g., derivatized this compound) is plotted against the concentration of the analyte. This approach effectively corrects for any variability in the derivatization process and the GC injection, leading to accurate and precise quantification. shimadzu.com A study analyzing 22 bile acids, including α-muricholic acid, demonstrated good linearity with a coefficient of determination (R²) of 0.999 over a dynamic range of 5 to 500 ng using this internal standard methodology. shimadzu.com

Sample Preparation Protocols for Diverse Biological Specimens in Research

The accurate quantitative profiling of bile acids, including α-muricholic acid, in biological research is critically dependent on robust and reproducible sample preparation protocols. The use of deuterated internal standards, such as this compound, is a common practice in mass spectrometry-based analyses to correct for analyte loss during sample processing and for variations in instrument response. ecu.edu.aumedchemexpress.com These standards are added to samples at the beginning of the preparation process. ecu.edu.au The complexity and diversity of biological matrices—ranging from tissues to biofluids—necessitate tailored approaches to efficiently extract and purify bile acids for analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction Techniques for Bile Acids from Liver, Intestine, and Fecal Samples

The enterohepatic circulation of bile acids results in their presence in the liver, intestines, and feces, making these specimens essential for studying bile acid metabolism. nih.gov Extraction methods must effectively release bile acids from these complex matrices while minimizing the co-extraction of interfering substances.

A general workflow for tissue and fecal samples involves homogenization, solvent extraction, and often a purification step such as solid-phase extraction (SPE). For liver and intestinal tissues, samples are typically homogenized in a buffer solution (e.g., PBS) before extraction. nih.gov Fecal samples can be processed either wet or after lyophilization (freeze-drying). ecu.edu.aunih.gov Studies have shown that extracting from wet feces can result in better recovery for some bile acids, and the inclusion of internal standards prior to drying can correct for potential losses. ecu.edu.au

Solvent extraction is a key step, with various solvent systems employed. A common approach involves protein precipitation and extraction with alcohols like methanol (B129727) or ethanol. For instance, a method for fecal samples involves suspending the sample in water, adding methanol, and vortexing to extract the bile acids. nih.gov Another procedure uses isopropanol (B130326) for extraction from wet fecal samples. ecu.edu.au For more exhaustive extraction from tissues, methods may involve sonication in a solvent bath to enhance recovery. researchgate.net

Following initial solvent extraction, a clean-up step is often necessary to remove lipids and other interfering compounds. Solid-phase extraction (SPE) using C18 cartridges is a widely adopted technique that yields high recovery of bile acids (often greater than 90%). researchgate.netnih.gov The sample extract is loaded onto the cartridge, which is then washed with aqueous solutions to remove polar impurities. The bile acids are subsequently eluted with a stronger organic solvent like methanol or ethanol. nih.govresearchgate.net

The table below summarizes a comparison of two bile acid extraction procedures for tissues and feces.

| Method | Recovery Rate | Key Features | Reference |

| Method of Setchell et al. | Essentially complete extraction | Can be time-intensive but is highly efficient. | researchgate.netnih.gov |

| Method of Manes and Schneider | 56-82% | A less efficient but potentially faster alternative. | researchgate.netnih.gov |

Considerations for Plasma and Serum Sample Preparation in Animal Studies

In animal studies, plasma and serum are common matrices for quantifying circulating bile acids to assess liver function and metabolic pathways. frontiersin.orgmdpi.com While there is no universal consensus on whether plasma or serum is superior for bile acid profiling, both are widely used. frontiersin.orgnih.gov The choice of anticoagulant for plasma collection (e.g., lithium-heparin) should be considered, as reference intervals may be specific to the matrix type. uoguelph.ca Samples are typically stored at -80°C until analysis to ensure stability. nih.govfrontiersin.org

The primary challenge in preparing plasma and serum samples is the high protein content, which can interfere with downstream analysis. Protein precipitation is the most common initial step. This is typically achieved by adding a cold organic solvent, such as methanol or 2-propanol, containing the deuterated internal standards. nih.govmdpi.com For example, a common protocol involves mixing a small volume of serum (e.g., 20-50 µL) with a larger volume of cold methanol, followed by vortexing and centrifugation to pellet the precipitated proteins. nih.govfrontiersin.org The resulting supernatant, containing the bile acids, is then transferred for analysis.

For highly sensitive analyses, an additional solid-phase extraction (SPE) step may follow protein precipitation to further purify the sample. frontiersin.orgnih.gov This helps to remove residual phospholipids (B1166683) and other matrix components that can cause ion suppression in the mass spectrometer, thereby improving the accuracy and precision of quantification.

Animal-specific factors are also important. In rodents like mice and rats, primary bile acids include not only cholic acid but also α- and β-muricholic acids. wikipedia.orgnih.govnih.gov Furthermore, bile acids in rodents are predominantly conjugated to taurine (B1682933), whereas in humans, glycine (B1666218) conjugation is more common. mdpi.comwikipedia.org Analytical methods must be designed to detect and differentiate these various forms.

The following table outlines typical steps in serum/plasma preparation for bile acid analysis in animal studies.

| Step | Procedure | Purpose | Reference |

| 1. Thawing & Aliquoting | Samples stored at -80°C are thawed. A small aliquot (e.g., 25-50 µL) is taken. | Prepare sample for extraction. | frontiersin.orgmdpi.com |

| 2. Internal Standard Addition | A solution of deuterated internal standards (e.g., this compound) in solvent is added. | Enable accurate quantification by correcting for sample loss and matrix effects. | frontiersin.orgmdpi.com |

| 3. Protein Precipitation | An excess of cold organic solvent (e.g., methanol, 2-propanol) is added. The mixture is vortexed and centrifuged. | Remove abundant proteins that interfere with analysis. | nih.govmdpi.com |

| 4. Supernatant Transfer | The clear supernatant is carefully transferred to a new tube. | Isolate the bile acid-containing fraction from the protein pellet. | nih.govmdpi.com |

| 5. Evaporation & Reconstitution | The supernatant may be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. | Concentrate the sample and ensure compatibility with the analytical system. | mdpi.com |

| 6. Analysis | The prepared sample is injected into the LC-MS/MS system. | Separate, detect, and quantify individual bile acids. | mdpi.comnih.gov |

Metabolic Pathways and Enzymatic Transformations of Muricholic Acids in Rodent Models

Biosynthesis of Alpha-Muricholic Acid from Precursors in the Hepatic System

In rodents such as mice and rats, the synthesis of alpha-muricholic acid (α-MCA) is a key feature of their unique bile acid profile. nih.gov The primary precursor for α-MCA in the liver is chenodeoxycholic acid (CDCA). nih.govh1.co This conversion is a critical step in the alternative pathway of bile acid synthesis. nih.gov The process involves the 6β-hydroxylation of CDCA, a reaction that distinguishes rodent bile acid metabolism from that of humans. nih.gov

Primary bile acids in rodents include not only cholic acid (CA) but also α-MCA and beta-muricholic acid (β-MCA). researchgate.netnih.gov In contrast, the primary bile acids in humans are CA and CDCA. researchgate.netnih.gov

Role of Cytochrome P450 Enzymes (e.g., Cyp2c70) in 6β-Hydroxylation

The central enzyme responsible for the 6β-hydroxylation of CDCA to form α-MCA in mice is the cytochrome P450 enzyme, Cyp2c70. capes.gov.brnih.govwikipedia.org This enzyme has been identified as the key catalyst for the synthesis of muricholic acids. nih.gov Studies using Cyp2c gene cluster knock-out (Cyp2c-null) mice demonstrated a complete deficiency in muricholic acids, pinpointing Cyp2c70 as the necessary gene for this metabolic step. nih.govresearchgate.net

Cyp2c70 not only facilitates the conversion of CDCA to α-MCA but is also involved in the formation of β-MCA from ursodeoxycholic acid (UDCA). nih.govwikipedia.org Research on liver extracts from wild-type mice has shown that the formation of α-MCA from CDCA occurs with a significantly higher affinity than the formation of β-MCA from UDCA. nih.gov Silencing the Cyp2c70 gene in mouse primary hepatocytes specifically decreases the production of α-MCA when CDCA is present, further confirming its role. nih.gov

Table 1: Key Enzyme in Alpha-Muricholic Acid Biosynthesis

| Enzyme | Precursor | Product | Location | Species |

|---|

Conjugation Pathways: Formation of Tauro- and Glyco-Conjugates of Alpha-Muricholic Acid

Before being secreted from the liver into the bile, primary bile acids like α-MCA undergo conjugation with amino acids. nih.govwikipedia.org This process increases their water solubility. mdpi.com In hepatocytes, conjugation occurs with either taurine (B1682933) or glycine (B1666218). nih.govhmdb.ca

In rodent models, particularly mice, bile acids are almost exclusively conjugated with taurine. nih.govnih.govnih.gov This results in the formation of tauro-α-muricholic acid (TαMCA). wikipedia.orgcaymanchem.com TαMCA is a prominent feature in the bile acid profile of mice. caymanchem.com While glycine conjugation is the predominant pathway in humans, it is much less common in mice. nih.govnih.govnih.gov Tauro-conjugated muricholic acids, such as TαMCA and tauro-β-muricholic acid (TβMCA), have been identified as antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. caymanchem.comnih.gov

Interconversion and Epimerization with Other Muricholic Acid Isomers (Beta-, Gamma-, Omega-Muricholic Acids)

The various isomers of muricholic acid can be interconverted through enzymatic processes. Alpha-muricholic acid can be epimerized to β-muricholic acid. h1.conih.gov This suggests a pathway where CDCA is first converted to α-MCA, which is then transformed into β-MCA. nih.gov The enzyme Cyp2c70 is implicated in this sequential conversion. researchgate.net

Enterohepatic Circulation and Hepatic Processing in Animal Models

Like other bile acids, muricholic acids and their conjugates participate in enterohepatic circulation. mdpi.com This process involves their synthesis and conjugation in the liver, secretion into the bile, passage into the small intestine, reabsorption in the terminal ileum, and return to the liver via the portal vein for reuse. mdpi.comnih.govnih.gov This recycling is highly efficient, with over 90% of bile acids being reabsorbed. capes.gov.brnih.gov

In the intestine, conjugated muricholic acids can be deconjugated by bacterial enzymes. nih.govnih.gov The gut microbiota can further metabolize these primary bile acids into secondary bile acids. mdpi.com The reabsorbed muricholic acids are taken up by hepatocytes, where they can be reconjugated and resecreted into the bile. nih.gov This continuous circulation is crucial for regulating the size and composition of the bile acid pool and for signaling processes that control lipid and cholesterol metabolism. mdpi.com The efficiency of this process can be influenced by the specific chemical properties of the muricholic acid isomers and their conjugates. mdpi.com

Mechanistic Studies of Alpha Muricholic Acid and Its Conjugates As Signaling Molecules

Implications for Bile Acid Homeostasis Regulation in Preclinical Models

In preclinical mouse models, the role of α-MCA as an FXR antagonist has profound implications for the regulation of bile acid homeostasis. The balance between FXR agonists (like CA and DCA) and FXR antagonists (like α-MCA and β-MCA) within the bile acid pool is a critical determinant of the rate of bile acid synthesis. nih.govnih.gov

Studies using germ-free mice, which lack gut microbiota, show an accumulation of Tα-MCA and Tβ-MCA. nih.gov This leads to sustained FXR antagonism, elevated CYP7A1 expression, and a consequently larger bile acid pool compared to conventional mice. h1.covtt.fi When gut microbiota are present, they metabolize these muricholic acids, which reduces the level of FXR antagonism and allows for the establishment of a normal negative feedback loop on bile acid synthesis. nih.gov This regulatory action also impacts systemic cholesterol metabolism. By promoting the catabolism of cholesterol into bile acids via CYP7A1 upregulation, the enrichment of the bile acid pool with muricholic acids contributes to the resistance against hypercholesterolemia observed in mice on a cholesterol-rich diet. nih.govresearchgate.net The signaling properties of α-MCA and its conjugates are therefore fundamental to understanding the interplay between diet, gut microbiota, and host metabolic health in preclinical settings. h1.conih.govnih.gov

Interplay with Gut Microbiota in Modulating Bile Acid Metabolism

Microbial Biotransformations Influencing Alpha-Muricholic Acid Pool and Isomerization

The composition of the muricholic acid pool is heavily dependent on the metabolic activities of the gut microbiota. In a sterile gut environment, as seen in germ-free mice, the primary bile acids cholic acid, α-muricholic acid (α-MCA), and β-muricholic acid (β-MCA) are the three major forms present wikipedia.org. However, the introduction of a conventional microbiota leads to a series of biotransformations that significantly alter this profile nih.govresearchgate.netnih.gov.

These microbial transformations include several key reactions:

Deconjugation : Primary bile acids are synthesized in the liver and conjugated with amino acids, primarily taurine (B1682933) in mice, before being secreted into the intestine wikipedia.orgnih.gov. Gut bacteria possess bile salt hydrolase (BSH) enzymes that cleave this amide bond, a necessary first step for most further modifications nih.govnih.gov. This reaction converts tauro-α-muricholic acid to α-muricholic acid.

Oxidation and Epimerization : Gut bacteria can catalyze the oxidation and epimerization of hydroxyl groups on the steroid nucleus of bile acids nih.gov. For instance, the orientation of the hydroxyl group at the 7-position distinguishes α-MCA from its isomer, β-MCA wikipedia.org. Microbial enzymes can interconvert these forms, thereby modulating their relative abundance and signaling properties.

Dehydroxylation : A crucial biotransformation is the removal of hydroxyl groups, most notably 7α-dehydroxylation, which converts primary bile acids into secondary bile acids nih.govbirmingham.ac.uk. In rodents, the deconjugation and dehydroxylation of α-MCA and β-MCA can lead to the formation of murideoxycholic acid (MDCA) nih.gov. Furthermore, gut microbiota in mice can metabolize β-MCA into ω-muricholic acid (ω-MCA) wikipedia.orgnih.govfrontiersin.org.

The collective result of these activities is a dramatic reduction in the levels of primary muricholic acids and the appearance of various secondary metabolites in conventionally raised mice compared to their germ-free counterparts nih.govresearchgate.net.

| Biotransformation | Substrate Example | Product Example | Key Microbial Enzyme/Process | Significance |

|---|---|---|---|---|

| Deconjugation | Tauro-α-muricholic acid | α-Muricholic acid | Bile Salt Hydrolase (BSH) | Prerequisite for most other bacterial modifications; alters signaling potential nih.gov. |

| Epimerization | α-Muricholic acid | β-Muricholic acid | Hydroxysteroid dehydrogenases (HSDHs) | Changes the stereochemistry and thus the biological activity of the bile acid nih.gov. |

| Dehydroxylation | β-Muricholic acid | ω-Muricholic acid | Multi-step enzymatic process | Creates secondary bile acids with different signaling properties and hydrophobicity wikipedia.orgnih.gov. |

Gut Microbiota-Mediated Regulation of FXR Signaling via Muricholic Acids

Muricholic acids are key signaling molecules that interact with nuclear receptors, most notably the farnesoid X receptor (FXR) nih.gov. FXR plays a central role in regulating bile acid, lipid, and glucose homeostasis nih.gov. The interaction between muricholic acids and FXR is a prime example of how the gut microbiota can regulate host metabolism.

Research has identified tauro-conjugated α- and β-muricholic acids as potent natural antagonists of FXR wikipedia.orgnih.govresearchgate.netvtt.fisigmaaldrich.com. In the sterile gut of germ-free mice, these conjugated muricholic acids accumulate, leading to the antagonism of FXR signaling in the ileum mdpi.com. This inhibition of intestinal FXR leads to reduced expression of its target gene, fibroblast growth factor 15 (FGF15), in mice researchgate.netnih.gov. FGF15 normally travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis nih.govresearchgate.net. Therefore, in germ-free conditions, FXR antagonism results in increased bile acid synthesis.

| Condition | Key Bile Acid Form | Effect on Intestinal FXR | FGF15 Expression | Hepatic CYP7A1 Expression | Overall Bile Acid Synthesis |

|---|---|---|---|---|---|

| Germ-Free | Tauro-α/β-muricholic acid | Antagonized/Inhibited mdpi.com | Decreased nih.gov | Increased researchgate.net | Increased |

| Conventional | Unconjugated muricholic acids | Activated (inhibition relieved) nih.gov | Increased nih.gov | Decreased nih.gov | Decreased |

Experimental Approaches to Study Microbiota-Bile Acid Interactions (e.g., Germ-Free Models, Antibiotic Treatments)

The critical role of the gut microbiota in bile acid metabolism has been elucidated primarily through the use of specific experimental models, namely germ-free animals and antibiotic treatments.

Germ-Free (Gnotobiotic) Models : Germ-free mice, which are raised in a completely sterile environment, lack any resident microorganisms. Comparing the physiology and metabolism of these mice to their conventionally raised counterparts provides direct evidence of the microbiota's influence nih.gov. In the context of bile acid metabolism, studies have shown that germ-free mice have significantly different bile acid profiles, characterized by an accumulation of conjugated primary bile acids like tauro-β-muricholic acid and a near-complete absence of secondary bile acids wikipedia.orgnih.govahajournals.org. These models have been instrumental in demonstrating that the microbiota is responsible for the deconjugation and subsequent transformation of muricholic acids and in identifying these conjugated forms as FXR antagonists nih.govresearchgate.net. Furthermore, gnotobiotic models, where germ-free animals are colonized with specific, known bacterial communities, allow researchers to pinpoint the functions of individual microbial species or consortia in bile acid transformations birmingham.ac.ukoaepublish.com.

Antibiotic Treatments : The administration of broad-spectrum antibiotics is another common method used to deplete or significantly alter the gut microbial community psu.eduillinois.edu. Studies have shown that antibiotic treatment in conventional mice leads to changes in the bile acid pool that mimic some aspects of the germ-free state, such as an increase in conjugated primary bile acids and a sharp decrease in secondary bile acids nih.govnih.govasm.org. This approach helps confirm the findings from germ-free models and allows for the study of the recovery of bile acid metabolism after the microbial community is perturbed. For example, treating mice with antibiotics can increase the levels of primary bile acids in the gallbladder while decreasing secondary bile acids in circulation, reinforcing the concept that the microbiota is essential for these conversions nih.gov.

| Experimental Model | Key Feature | Major Finding Regarding Muricholic Acids | Reference |

| Germ-Free Mice | Absence of all microorganisms | Accumulation of conjugated muricholic acids (T-α-MCA, T-β-MCA); absence of secondary muricholic acids (e.g., ω-MCA). | wikipedia.orgnih.govahajournals.org |

| Gnotobiotic Mice | Colonization with known microbes | Allows for attribution of specific bile acid transformations (e.g., dehydroxylation) to specific bacterial species. | birmingham.ac.ukoaepublish.com |

| Antibiotic Treatment | Depletion/alteration of microbiota | Increases levels of conjugated primary bile acids and decreases secondary bile acids, altering FXR signaling. | nih.govnih.govasm.org |

Applications in Preclinical Research Models for Metabolic and Systemic Investigations

Studies in Genetically Modified Animal Models (e.g., Cyp2c70-null, Fxr-deficient mice)

Genetically modified animal models have been instrumental in elucidating the specific roles of enzymes and receptors in bile acid metabolism. The use of α-MCA-d5 in these models allows for detailed investigation into the formation and function of muricholic acids.

Mice, unlike humans, possess the cytochrome P450 enzyme Cyp2c70, which is responsible for the 6β-hydroxylation of chenodeoxycholic acid (CDCA) to form α-MCA. nih.govnih.govresearchgate.net Studies in Cyp2c70-null mice have demonstrated a complete absence of α-MCA and its derivatives, resulting in a "human-like" bile acid profile with higher concentrations of CDCA. nih.govresearchgate.netnih.gov This model has been critical in confirming the essential role of Cyp2c70 in muricholic acid synthesis and in studying the metabolic consequences of a humanized bile acid pool in mice. nih.govbiorxiv.orgresearchgate.net For instance, male Cyp2c-deficient mice on a high-fat diet were protected from obesity and associated metabolic dysfunctions, which was linked to reduced intestinal lipid absorption. nih.govbiorxiv.orgresearchgate.net However, these mice also showed increased liver damage, suggesting a protective role for muricholic acids against liver injury. nih.govbiorxiv.orgresearchgate.net

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. nih.govfrontiersin.org Tauro-conjugated β-muricholic acid (T-β-MCA), a downstream metabolite of α-MCA, has been identified as a natural FXR antagonist in mice. researchgate.netnih.gov In Fxr-deficient mice, the regulatory feedback loops controlling bile acid synthesis are disrupted. Studies using these models have helped to understand how the antagonistic effects of muricholic acids on FXR influence metabolic pathways. nih.gov For example, the gut microbiota can regulate bile acid synthesis by reducing the levels of T-β-MCA, thereby alleviating FXR inhibition in the ileum. nih.gov The absence of muricholic acids in Cyp2c70-null mice alters the response to pharmacological FXR activation, highlighting the importance of bile acid composition in mediating FXR's effects on cholesterol homeostasis. nih.gov

Tracer studies using deuterated bile acids, including D5-αMCA, in these genetically modified models have been pivotal. For example, intravenous infusion of D5-αMCA into Cyp2c70 knockout mice helped to confirm that CYP2C70 catalyzes the formation of β-MCA from CDCA, with α-MCA as an intermediate. nih.gov

| Genetically Modified Model | Key Gene | Primary Phenotype Related to α-MCA | Key Findings from Studies |

|---|---|---|---|

| Cyp2c70-null | Cyp2c70 | Absence of α-MCA and β-MCA, resulting in a "human-like" bile acid profile. nih.govresearchgate.net | Demonstrates the essential role of Cyp2c70 in muricholic acid synthesis; reveals metabolic consequences of a humanized bile acid pool, including protection from diet-induced obesity in males but increased liver injury. nih.govbiorxiv.orgresearchgate.net |

| Fxr-deficient | Fxr (NR1H4) | Disrupted feedback regulation of bile acid synthesis. | Elucidates the role of FXR in mediating the metabolic effects of bile acids; highlights the antagonistic effect of T-β-MCA on FXR. frontiersin.orgnih.gov |

Investigation of Diet-Induced Metabolic Alterations and Bile Acid Profiles

Diet plays a significant role in shaping the bile acid pool and influencing metabolic health. α-MCA-d5 is used to trace the impact of dietary interventions on bile acid metabolism and its downstream consequences.

High-fat diets (HFD) are commonly used to induce obesity and metabolic syndrome in murine models. mdpi.com These diets can alter the composition of the gut microbiota, which in turn affects the metabolism of bile acids, including the conversion of primary to secondary bile acids. nih.govnih.gov Studies have shown that HFD feeding can lead to changes in the levels of various bile acids, including muricholic acids. mdpi.comfrontiersin.org For instance, some research indicates that a Western diet increases the passage of primary unconjugated bile acids, including α- and β-muricholic acid, to the large intestine. researchgate.net

The role of muricholic acids in lipid and glucose metabolism is an area of active investigation, with some findings appearing contradictory. Mice with a high abundance of muricholic acids, such as Cyp8b1-deficient mice, are resistant to diet-induced weight gain, steatosis, and glucose intolerance. plos.orgplos.orgnih.gov This resistance is partly attributed to reduced intestinal lipid absorption. plos.orgplos.orgnih.gov These findings suggest that muricholic acids may be beneficial in the context of metabolic syndrome. plos.orgplos.orgnih.gov

Conversely, as mentioned earlier, Cyp2c-deficient mice, which lack muricholic acids, are also protected from HFD-induced obesity, a phenotype linked to decreased intestinal lipid absorption due to a reduced ratio of 12α-hydroxylated to non-12α-hydroxylated bile acids. nih.govbiorxiv.orgresearchgate.net However, these mice exhibit improved glucose homeostasis. nih.gov These differing outcomes underscore the complex interplay between bile acid composition, gut microbiota, and host metabolism. mdpi.comresearchgate.net

| Murine Model | Diet | Key Findings on Lipid and Glucose Metabolism |

|---|---|---|

| Cyp8b1-deficient (abundant in muricholic acids) | High-Fat Diet | Resistant to weight gain, steatosis, and glucose intolerance; reduced lipid absorption. plos.orgplos.orgnih.gov |

| Cyp2c-deficient (lacking muricholic acids) | High-Fat Diet | Protected from obesity in males due to reduced lipid absorption; improved glucose homeostasis. nih.govbiorxiv.orgresearchgate.net |

| Wild-type C57BL/6N | High-Fat Diet (Lard vs. Palm Oil) + Bile Acids | Lard-fed mice showed enhanced fat mass accumulation, impaired glucose tolerance, and fatty liver, dependent on the gut microbiota. nih.gov |

| Wild-type C57BL/6J | High-Fat Diet | Long-term HFD feeding significantly decreased hepatic and serum bile acid levels. mdpi.com |

Hepatic steatosis, or fatty liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD). nii.ac.jpnih.gov The accumulation of lipids in the liver is influenced by bile acid signaling. Several studies suggest a protective role for muricholic acids against the development of hepatic steatosis. plos.orgplos.orgnih.gov In Cyp8b1-/- mice, which have high levels of muricholic acids, liver enlargement and steatosis induced by a high-fat diet are strongly attenuated. plos.orgplos.orgnih.gov

Furthermore, γ-muricholic acid (γ-MCA), a derivative of α- and β-MCA, has been shown to inhibit non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. nih.govnih.gov γ-MCA acts as an FXR agonist, upregulating the small heterodimer partner (SHP), which in turn inhibits lipogenesis and attenuates hepatic steatosis. nih.govnih.gov In contrast, some studies in mice fed a methionine- and choline-deficient (MCD) diet, another model for NASH, found that chronic stress could attenuate hepatic lipid accumulation by increasing hepatic β-muricholic acid levels. nii.ac.jpresearchgate.net These findings highlight the therapeutic potential of targeting muricholic acid pathways for the treatment of NAFLD and NASH. news-medical.netresearchgate.netnih.govmdpi.com

Exploration in Models of Neurological and Inflammatory Conditions (e.g., Alzheimer's Disease Models, Liver Inflammation)

Emerging evidence suggests a link between bile acid metabolism and neurological and inflammatory diseases. nih.govrespubjournals.comresearchgate.net The gut-liver-brain axis, in which bile acids are key signaling molecules, is a growing area of research. duke.edunih.govbiorxiv.org

In the context of Alzheimer's disease (AD), studies using mouse models have revealed alterations in the bile acid profile in the brain and periphery. nih.govbris.ac.uk One study found that primary bile acids, including α- and β-muricholic acid, were decreased in the livers of AppNL-G-F mice, a model of AD. nih.gov Another study on APP/PS1 mice also showed decreased levels of tauromuricholic acid in the brain. bris.ac.uk These findings suggest that dysregulation of bile acid metabolism may be involved in the pathophysiology of AD. nih.govbris.ac.uk

Bile acids also possess anti-inflammatory properties. frontiersin.org In models of liver inflammation, the modulation of bile acid composition can impact the inflammatory response. For example, FXR and TGR5 knockout mice are known to develop spontaneous intestinal inflammation. nih.gov Given that muricholic acids can antagonize FXR, their levels could influence inflammatory pathways in the liver and gut. The protective effect of muricholic acids against liver damage in Cyp2c-deficient mice further supports their role in mitigating liver inflammation. nih.gov

Use in Isolated Cell and Organ Perfusion Systems for Metabolic Flux Studies

While in vivo tracer studies using α-MCA-d5 are documented, its specific application in isolated cell and organ perfusion systems for metabolic flux analysis is less detailed in the available literature. However, the principles of stable isotope tracing are directly applicable to these ex vivo systems.

In such systems, primary hepatocytes or perfused livers could be incubated with α-MCA-d5 to meticulously track its uptake, conjugation (e.g., with taurine), and conversion to other bile acid species, such as β- and ω-muricholic acids. This would allow for the precise measurement of the rates of these metabolic reactions under various experimental conditions, free from the systemic influences present in a whole animal. This approach can provide quantitative data on the metabolic flux through specific pathways, offering a deeper understanding of hepatic bile acid handling and its regulation. The use of deuterated standards like d5-27-hydroxycholesterol in liver homogenates for bile acid quantification demonstrates the utility of such labeled compounds in ex vivo analyses. nih.gov

Comparative Analysis with Other Deuterated Bile Acid Standards

Distinctions in Analytical Performance and Biological Relevance

The utility of a deuterated internal standard in mass spectrometry (MS) is predicated on its chemical similarity and mass difference relative to the analyte being measured. Analytically, α-MCA-d5 offers high performance for the quantification of endogenous α-muricholic acid because it is structurally identical, ensuring it shares the same chromatographic retention time and ionization efficiency. Its key distinction is its higher mass, which allows the mass spectrometer to differentiate it from the unlabeled, naturally occurring compound.

However, the analysis of bile acids is inherently challenging due to the existence of a wide range of structurally similar and isomeric species that often have nearly identical mass-to-charge ratios (m/z) and retention times. lcms.cz This complexity necessitates highly optimized chromatographic methods and makes the choice of the correct internal standard critical for accurate profiling. lcms.cz While a cocktail of several deuterated standards is often used for broad-spectrum bile acid analysis, α-MCA-d5 is specifically the ideal standard for its non-deuterated counterpart. shimadzu.com

Below is a comparative table of α-MCA-d5 and other common deuterated bile acid standards, highlighting their primary analytical application.

| Deuterated Standard | Common Abbreviation | Primary Analyte | Key Analytical Feature |

| alpha-Muricholic Acid-d5 | α-MCA-d5 | alpha-Muricholic Acid | Provides a distinct mass shift (M+5) for precise quantification of its endogenous counterpart, which is a primary bile acid in rodents. |

| Cholic Acid-d4 | CA-d4 | Cholic Acid | Ideal internal standard for quantifying Cholic Acid, a primary bile acid in humans. medchemexpress.com |

| Chenodeoxycholic Acid-d4 | CDCA-d4 | Chenodeoxycholic Acid | Used for accurate measurement of Chenodeoxycholic Acid, a primary human bile acid and FXR agonist. medchemexpress.com |

| Deoxycholic Acid-d4 | DCA-d4 | Deoxycholic Acid | Enables quantification of Deoxycholic Acid, a major secondary bile acid produced by gut microbiota. medchemexpress.com |

| Lithocholic Acid-d4 | LCA-d4 | Lithocholic Acid | Serves as the internal standard for Lithocholic Acid, a toxic secondary bile acid. medchemexpress.com |

The biological relevance of α-Muricholic Acid-d5 is directly tied to the role of its unlabeled form, α-muricholic acid, which differs significantly from the primary bile acids found in humans. α-muricholic acid is one of the most abundant primary bile acids in rodents. medchemexpress.comwikipedia.org In contrast, the primary bile acids in humans are cholic acid and chenodeoxycholic acid. nih.gov

A critical distinction lies in their interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid synthesis. wikipedia.org Human primary bile acids like cholic acid and chenodeoxycholic acid are known FXR agonists. nih.gov Conversely, muricholic acids, including α-muricholic acid and its taurine (B1682933) conjugate, are potent FXR antagonists. wikipedia.orgnih.gov This opposing function makes α-muricholic acid a key signaling molecule in studies involving rodent models of metabolism.

The following table summarizes the key biological distinctions between α-muricholic acid and other major bile acids.

| Bile Acid | Primary Species | Role | FXR Activity | Key Biological Significance |

| alpha-Muricholic Acid | Rodents wikipedia.org | Primary | Antagonist nih.gov | Regulates bile acid synthesis via a positive feedback mechanism in mice; involved in resistance to hypercholesterolemia. nih.govnih.gov |

| Cholic Acid | Humans nih.gov | Primary | Agonist nih.gov | Facilitates fat absorption and cholesterol excretion; its synthesis is a key step in cholesterol catabolism. medchemexpress.comnih.gov |

| Chenodeoxycholic Acid | Humans nih.gov | Primary | Agonist nih.gov | Activates nuclear receptors involved in cholesterol metabolism. medchemexpress.com |

| Deoxycholic Acid | Humans/Rodents | Secondary | Agonist | Produced by gut microbiota; activates the TGR5 receptor, stimulating thermogenic activity. medchemexpress.com |

Advantages of this compound in Specific Research Applications

The unique biological role of α-muricholic acid in rodents confers specific advantages to using α-MCA-d5 as an internal standard in certain research contexts. Its application is essential for generating accurate and reproducible quantitative data in studies where α-muricholic acid is a key biomarker or signaling molecule.

Key Research Applications:

Rodent-Based Metabolic Studies: Since α-muricholic acid is a dominant primary bile acid in mice and rats, α-MCA-d5 is indispensable for research using these models to investigate metabolic diseases. medchemexpress.comwikipedia.org It allows for precise measurement of changes in the bile acid pool, which is crucial for understanding the pathophysiology of conditions like non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity. avantiresearch.com

Gut Microbiome Research: The gut microbiota profoundly influences the composition of the bile acid pool. nih.gov Specifically, gut microbes can reduce the levels of tauro-β-muricholic acid, a natural FXR antagonist. nih.gov Studies investigating how the microbiome modulates host metabolism through bile acid signaling rely on α-MCA-d5 to accurately quantify these changes, particularly the balance between FXR agonists and antagonists. mdpi.com

FXR Signaling Pathway Analysis: Research focused on the regulation of bile acid synthesis and its downstream effects on lipid and glucose homeostasis benefits significantly from α-MCA-d5. avantiresearch.com Because α-muricholic acid acts as an FXR antagonist, its accurate quantification is vital for studies exploring the therapeutic potential of modulating the FXR pathway. nih.govresearchgate.net For example, understanding how levels of this natural antagonist change in response to diet or drug intervention is critical. nih.gov

The table below details the advantages of using α-MCA-d5 in these specific applications.

| Research Area | Specific Use of this compound | Rationale for Advantage |

| Metabolomics & Lipidomics | Internal standard for LC-MS quantification of α-muricholic acid in biological samples (e.g., liver, serum, feces). isotope.comnih.gov | Ensures high accuracy and reproducibility for profiling bile acids, which are key regulators of cholesterol, lipid, and glucose metabolism. sigmaaldrich.comavantiresearch.com |

| Gut Microbiome & Liver Axis | Quantifying microbial-induced shifts in the rodent bile acid pool, particularly the levels of FXR-antagonistic muricholic acids. nih.gov | Essential for elucidating the mechanisms by which gut bacteria regulate host bile acid synthesis and signaling through the FXR pathway. mdpi.com |

| Pharmacology & Toxicology | Measuring the impact of drug candidates or toxins on the bile acid profile in preclinical rodent models. | Allows for precise determination of whether a compound alters the synthesis or metabolism of α-muricholic acid, a key indicator of hepatic function and metabolic regulation in rodents. |

Future Research Directions and Translational Potential in Preclinical Science

Elucidating Novel Signaling Pathways and Molecular Targets

Alpha-muricholic acid, a primary bile acid in mice, and its derivatives are known to act as signaling molecules, notably as antagonists of the farnesoid X receptor (FXR). vtt.fimdpi.comnih.gov This interaction has profound effects on the regulation of bile acid, lipid, and glucose metabolism. The gut microbiota plays a crucial role in modulating these signaling pathways by influencing the composition of the bile acid pool. vtt.fimdpi.comnih.gov For instance, germ-free mice exhibit higher levels of tauro-α-muricholic acid and tauro-β-muricholic acid, which are FXR antagonists. mdpi.comnih.gov This leads to reduced FXR signaling in the ileum, impacting the expression of downstream targets like fibroblast growth factor 15 (FGF15) and subsequently affecting hepatic bile acid synthesis. vtt.finih.gov

The use of alpha-muricholic acid-d5 in preclinical studies can provide a more precise understanding of these complex interactions. By tracing the metabolic fate of this labeled compound, researchers can identify novel downstream metabolites and signaling cascades that are influenced by this specific bile acid. This could lead to the discovery of new molecular targets for therapeutic intervention in metabolic diseases.

Another key bile acid receptor is the Takeda G-protein-coupled receptor 5 (TGR5), which is involved in regulating energy expenditure and glucose homeostasis. nih.govfrontiersin.orgmdpi.com While the primary ligands for TGR5 are secondary bile acids like lithocholic acid and deoxycholic acid, the potential for muricholic acids or their metabolites to interact with TGR5, either directly or indirectly, remains an area for further investigation. nih.govresearchgate.net Studies using this compound could help clarify these potential interactions and their physiological relevance.

Table 1: Key Molecular Targets of Muricholic Acids

| Receptor | Role in Metabolism | Interaction with Muricholic Acids |

|---|---|---|

| Farnesoid X Receptor (FXR) | Regulates bile acid, lipid, and glucose homeostasis. | Tauro-α-muricholic acid and Tauro-β-muricholic acid act as antagonists. vtt.finih.govmdpi.com |

Advanced Metabolomic Flux Analysis using this compound Tracers

Metabolomic flux analysis using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways in vivo. researchgate.netnih.govnih.gov The use of deuterated compounds, such as this compound, allows for the tracing of metabolic fates without altering the fundamental biochemical properties of the molecule. medchemexpress.com This approach can provide dynamic information on the synthesis, transport, and transformation of bile acids within the enterohepatic circulation.

By administering this compound to animal models, researchers can track its conversion to other bile acid species by both host and microbial enzymes. This allows for the precise quantification of fluxes through various metabolic pathways, including conjugation, deconjugation, and hydroxylation. Such studies can reveal how these fluxes are altered in different disease states or in response to therapeutic interventions.

Magnetic resonance-based deuterium (B1214612) metabolic imaging (DMI) is an emerging technology that could be applied to trace the metabolism of deuterated substrates like this compound in real-time within the body. nih.govnih.gov This non-invasive imaging technique has the potential to visualize the spatial and temporal distribution of the tracer and its metabolites in organs like the liver and intestine, providing unprecedented insights into the dynamics of bile acid metabolism.

Table 2: Potential Applications of this compound in Metabolomic Flux Analysis

| Application | Research Question | Potential Outcome |

|---|---|---|

| Quantifying Bile Acid Transformation | What are the rates of conversion of α-MCA to other bile acids by gut microbiota? | Understanding the impact of gut microbial activity on the bile acid pool composition. |

| Assessing Enterohepatic Circulation Dynamics | How quickly is α-MCA absorbed, conjugated, and secreted? | Elucidating the kinetics of bile acid transport in health and disease. |

Development of New Animal Models to Study Species-Specific Bile Acid Metabolism

A significant challenge in translating findings from preclinical models to humans is the substantial difference in bile acid metabolism between species. nih.govnih.gov A key distinction is the presence of muricholic acids as major primary bile acids in mice, whereas humans primarily synthesize cholic acid and chenodeoxycholic acid. nih.govbiorxiv.org This difference is largely attributed to the activity of the cytochrome P450 enzyme Cyp2c70 in mice, which is responsible for the 6β-hydroxylation of chenodeoxycholic acid to form alpha-muricholic acid. nih.govnih.gov

The development of "humanized" mouse models with altered bile acid profiles is a critical step towards improving the predictive value of preclinical studies. nih.gov Genetically engineered mice lacking the Cyp2c70 gene have been created and exhibit a bile acid composition that is more similar to humans, with a complete absence of muricholic acids. nih.gov These models have already revealed that the presence of muricholic acids is critical for many of the metabolic differences observed between mice and humans, including cholesterol and bile acid synthesis rates. nih.gov

The use of this compound in these and other genetically modified animal models can further refine our understanding of the specific roles of muricholic acids. For example, administering this compound to Cyp2c70 knockout mice could help to dissect the extra-hepatic effects of this bile acid and its metabolites. Furthermore, developing animal models with specific alterations in other enzymes or transporters involved in bile acid metabolism, and then using this compound as a metabolic probe, will be invaluable for delineating the complex regulatory networks governing bile acid homeostasis. nih.gov

Table 3: Comparison of Bile Acid Profiles in Humans and Mice

| Bile Acid Type | Human | Mouse |

|---|---|---|

| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Cholic acid (CA), α-Muricholic acid (α-MCA), β-Muricholic acid (β-MCA) nih.govmdpi.com |

| Key Synthesizing Enzyme for Muricholic Acids | Absent | Cyp2c70 nih.govnih.gov |

| FXR Antagonism by Primary Bile Acids | Low | High (due to muricholic acids) vtt.finih.gov |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying α-Muricholic Acid-d5 in biological matrices?

- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting deuterated bile acids like α-Muricholic Acid-d4. Use deuterated internal standards (e.g., tryptophan-d5 or serotonin-d4) to correct for matrix effects and ionization efficiency variations . Sample preparation should include protein precipitation with methanol, followed by solid-phase extraction (SPE) to enhance sensitivity. Validate methods using spike-recovery experiments in plasma or tissue homogenates to ensure accuracy (80–120%) and precision (CV <15%) .

Q. How should α-Muricholic Acid-d5 be stored to maintain stability in long-term studies?

- Guidelines : Store lyophilized α-Muricholic Acid-d5 at −80°C under inert gas (e.g., argon) to prevent oxidation. For working solutions in methanol or DMSO, aliquot and store at −20°C to avoid freeze-thaw degradation. Monitor purity via HPLC-UV (λ = 210 nm) every 6 months, ensuring ≥98% chemical integrity .

Q. What are the critical parameters for designing in vitro assays to study α-Muricholic Acid-d5’s interaction with FXR?

- Experimental Design : Use cell lines expressing human FXR (e.g., HepG2 or Caco-2) and include non-deuterated α-Muricholic Acid as a comparator. Optimize incubation times (typically 24–48 hrs) and concentrations (1–100 µM) based on dose-response curves. Normalize data to vehicle controls and validate findings with siRNA-mediated FXR knockdown .

Advanced Research Questions

Q. How can deuterium isotope effects influence the pharmacokinetic profile of α-Muricholic Acid-d5 compared to its non-deuterated analog?

- Data Analysis : Deuterium substitution at specific positions (e.g., C-24) may alter metabolic stability via cytochrome P450 enzymes. Conduct comparative pharmacokinetic studies in rodents, measuring plasma half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Use compartmental modeling to assess isotope-specific differences in enterohepatic recirculation .

Q. What strategies resolve discrepancies in α-Muricholic Acid-d5’s reported antagonistic activity against FXR in different experimental models?

- Contradiction Analysis : Differences may arise from species-specific FXR activation thresholds (e.g., murine vs. human FXR) or variations in gut microbiota composition affecting bile acid conjugation. Replicate experiments in germ-free vs. conventional mice and use metagenomic sequencing to correlate microbial taxa with FXR modulation .

Q. How should batch-to-batch variability in α-Muricholic Acid-d5 synthesis be addressed for multi-center studies?

- Quality Control : Require certificates of analysis (COA) detailing isotopic enrichment (≥99 atom % D) and chiral purity (≥98% by chiral HPLC). Implement inter-laboratory calibration using reference standards (e.g., NIST-traceable materials) and include batch-specific internal controls in each experimental run .

Q. What statistical approaches are optimal for analyzing α-Muricholic Acid-d5’s dose-dependent effects on autophagy in hepatocyte models?

- Data Interpretation : Apply non-linear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For autophagy markers (e.g., LC3-II/LC3-I ratio), normalize to housekeeping proteins and report fold changes relative to controls .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.